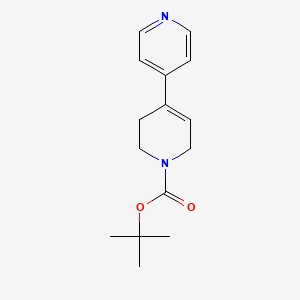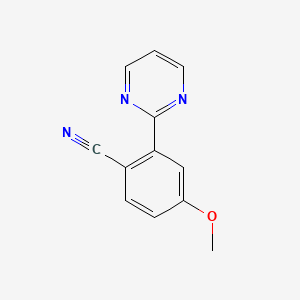
5-Fluoronaphthalene-1-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoronaphthalene-1-acetic acid is an organic compound that belongs to the class of naphthalene derivatives It features a fluorine atom substituted at the fifth position of the naphthalene ring and an acetic acid moiety attached to the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoronaphthalene-1-acetic acid typically involves the following steps:
Fluorination of Naphthalene:
Acetylation: The resulting 5-fluoronaphthalene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 5-fluoro-1-acetylnaphthalene.
Oxidation: The acetyl group is then oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: 5-Fluoro-1-naphthaldehyde, 5-Fluoro-1-naphthone.
Reduction: 5-Fluoronaphthalen-1-ylmethanol, 5-Fluoronaphthalen-1-ylmethane.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Fluoronaphthalene-1-acetic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Synthesis: As an intermediate in organic synthesis, it aids in the preparation of more complex molecules for various applications.
Wirkmechanismus
The mechanism of action of 5-Fluoronaphthalene-1-acetic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The fluorine atom enhances binding affinity and selectivity by forming strong interactions with target proteins. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Naphthalene-1-acetic acid: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
5-Bromonaphthalen-1-yl)acetic acid: Similar structure but with a bromine atom instead of fluorine, leading to different reactivity and applications.
1-Naphthylacetic acid: The acetic acid moiety is attached to the first position of naphthalene without any additional substituents.
Uniqueness: 5-Fluoronaphthalene-1-acetic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high binding affinity and selectivity, such as drug design and materials science.
Eigenschaften
Molekularformel |
C12H9FO2 |
|---|---|
Molekulargewicht |
204.20 g/mol |
IUPAC-Name |
2-(5-fluoronaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C12H9FO2/c13-11-6-2-4-9-8(7-12(14)15)3-1-5-10(9)11/h1-6H,7H2,(H,14,15) |
InChI-Schlüssel |
ADWOLTIUOGCRIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=CC=C(C2=C1)F)CC(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














